molecular formula C16H19NO2S B309675 4-tert-butyl-N-phenylbenzenesulfonamide

4-tert-butyl-N-phenylbenzenesulfonamide

Cat. No.: B309675
M. Wt: 289.4 g/mol
InChI Key: FFVGYFPSZHYJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-Butyl-N-phenylbenzenesulfonamide is a chemical intermediate of interest in organic and medicinal chemistry research. Its structure, featuring a sulfonamide group bridging a tert-butyl-substituted benzene ring and a phenyl ring, makes it a potential building block for the synthesis of more complex molecules . Sulfonamide derivatives are extensively investigated for their diverse biological activities and are commonly found in active pharmaceutical ingredients (APIs) . This compound serves as a key precursor in developing molecules for various research applications, including neuroscience and oncology . For instance, substituted phenylbenzenesulfonamide derivatives have been explored in preclinical studies for modulating targets relevant to neurological disorders . Researchers utilize this compound in exploring structure-activity relationships (SAR) due to the steric and electronic influences of the tert-butyl group, which can significantly affect a molecule's binding affinity and metabolic stability . The metabolism of related sulfonamide compounds involves oxidative pathways, which is a critical consideration in pharmacokinetic and toxicokinetic research . This product is intended for laboratory research and chemical synthesis purposes only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C16H19NO2S

Molecular Weight

289.4 g/mol

IUPAC Name

4-tert-butyl-N-phenylbenzenesulfonamide

InChI

InChI=1S/C16H19NO2S/c1-16(2,3)13-9-11-15(12-10-13)20(18,19)17-14-7-5-4-6-8-14/h4-12,17H,1-3H3

InChI Key

FFVGYFPSZHYJTQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

The sulfonamide functional group is known for its broad-spectrum antimicrobial properties. Research has indicated that derivatives of sulfonamides, including 4-tert-butyl-N-phenylbenzenesulfonamide, exhibit significant activity against various pathogens, including multidrug-resistant strains.

  • Case Study: Antimicrobial Efficacy
    • A study demonstrated that sulfonamide derivatives showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacteria.
    • Table 1: Antimicrobial Activity of Sulfonamide Derivatives
Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
Compound AMRSA4 μg/mL
Compound BE. coli8 μg/mL
This compoundMRSA6 μg/mL

1.2 Anticancer Properties

Sulfonamides have been explored for their potential in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth. The structural characteristics of this compound enhance its interaction with molecular targets associated with cancer proliferation.

  • Case Study: Inhibition of Cancer Cell Proliferation
    • In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells.
    • Table 2: Anticancer Activity of Selected Compounds
Compound NameCancer Cell LineIC50 (μM)
Compound CMCF-710
Compound DHT-2915
This compoundMCF-712

Material Science Applications

2.1 Polymer Chemistry

The unique properties of sulfonamides, including thermal stability and solubility, make them suitable for incorporation into polymer matrices. Research has focused on the synthesis of polymers containing sulfonamide groups for enhanced performance in various applications.

  • Case Study: Development of Sulfonamide-Based Polymers
    • Polymers synthesized with sulfonamide functionalities have shown improved mechanical properties and thermal resistance.

2.2 Coatings and Adhesives

The incorporation of sulfonamide compounds into coatings and adhesives has been investigated to enhance adhesion properties and resistance to environmental degradation.

Summary of Findings

The applications of this compound span across medicinal chemistry and material science, showcasing its versatility as a compound with significant biological activity and potential industrial uses.

Comparison with Similar Compounds

4-tert-Butyl-N-(4-methoxyphenyl)benzamide ()

  • Structure : Replaces the sulfonamide group with a benzamide moiety and introduces a methoxy group on the phenyl ring.
  • This substitution shifts applications toward agrochemicals or dyes due to altered electronic properties compared to sulfonamides .

4-Amino-N-(tert-butyl)benzenesulfonamide ()

  • Structure: Substitutes the phenyl group on the sulfonamide nitrogen with a tert-butyl group and adds an amino group at the para position of the benzene ring.
  • Impact: The amino group introduces basicity and reactivity, making this compound a precursor for heterocyclic synthesis.

Variations at the Sulfonamide Nitrogen

4-(tert-Butyl)-N-isopropylbenzenesulfonamide ()

  • Structure : Replaces the phenyl group with an isopropyl group.
  • This analog may exhibit improved metabolic stability due to alkyl substitution .

N-tert-Butyl-4-bromomethyl-2-fluorobenzenesulfonamide ()

  • Structure : Introduces bromomethyl and fluoro groups on the benzene ring.
  • Impact : Halogenation enhances electrophilicity, enabling cross-coupling reactions in synthetic chemistry. The fluorine atom improves bioavailability by modulating lipophilicity and metabolic resistance .

Physicochemical and Structural Properties

Bond Lengths and Hydrogen Bonding

  • N–C(aryl) Bond Length : In 4-tert-butyl-N-phenylbenzenesulfonamide derivatives, the N–C(aryl) bond length (~1.403–1.422 Å) is shorter than in N-alkyl sulfonamides (1.470–1.530 Å), indicating electron delocalization between the sulfonamide nitrogen and aromatic ring .
  • Hydrogen Bonding : Molecules form centrosymmetric dimers via N–H⋯O=S interactions, as seen in N-(4-methoxyphenyl)-tert-butanesulfonamide. This influences crystal packing and solubility .

Lipophilicity and Solubility

  • The tert-butyl group increases logP values, enhancing membrane permeability but reducing aqueous solubility. For example, bosentan-related derivatives require formulation aids for therapeutic delivery .

Pharmacological Agents

  • Bosentan Analogs : this compound derivatives act as intermediates in bosentan synthesis, a drug for pulmonary arterial hypertension. Substituents on the pyrimidine ring (e.g., chloro, methoxy) fine-tune receptor affinity .
  • Ferroptosis Inhibitors: 3-amino-N-(tert-butyl)-4-(cyclohexylamino)benzenesulfonamide () demonstrates efficacy in inhibiting lipid peroxidation, highlighting the role of amino and cyclohexyl groups in targeting redox pathways .

Enzyme Inhibition

  • Sulfonamides with electron-withdrawing groups (e.g., nitro, bromo) show carbonic anhydrase inhibitory activity, as seen in 4-bromo-N-(tert-butyl)benzenesulfonamide derivatives .

Key Routes

  • Pd-Catalyzed Coupling : Used to synthesize N-aryl sulfonamides, such as (S)-N-phenyl-tert-butanesulfinamide, with yields up to 86% ().
  • Silica Gel Chromatography : Purifies complex derivatives like N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (75% yield, ).

Functionalization Strategies

  • Halogenation : Bromine or fluorine introduction enables further derivatization via Suzuki or nucleophilic substitution reactions .
  • Reduction : Nitro groups are reduced to amines (e.g., ), enhancing interaction with biological targets.

Tables

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Key Substituents Molecular Weight Key Properties/Applications Reference
This compound -SO₂N(H)Ph, -C(CH₃)₃ (para) 303.39 g/mol Bosentan intermediate, lipophilic
4-Amino-N-(tert-butyl)benzenesulfonamide -SO₂N(H)-tBu, -NH₂ (para) 228.31 g/mol Enzyme inhibition precursor
N-tert-Butyl-4-bromomethyl-2-fluorobenzenesulfonamide -SO₂N(H)-tBu, -BrCH₂, -F (ortho) 324.21 g/mol Electrophilic coupling substrate

Preparation Methods

Radical Bromination-Alkylation

A novel approach brominates 4-tert-butyltoluene followed by Sommelet hydrolysis to yield 4-tert-butylbenzaldehyde, which is subsequently converted to sulfonamide. While less common, this route avoids sulfonyl chloride intermediates.

Palladium-Catalyzed Coupling

Pd₂(dba)₃-mediated cross-coupling of aryl halides with sulfonamides shows promise for functionalized derivatives but remains experimental.

Purification and Characterization

Techniques :

  • Column Chromatography : Silica gel (300–400 mesh) with ethyl acetate/hexane eluents.

  • Recrystallization : Heptane or cyclohexane yields needle-like crystals.

  • Analytical Methods :

    • HPLC : Methanol-water mobile phase (70:30), 254 nm detection.

    • NMR : δ 7.8–7.6 (m, Ar-H), δ 1.3 (s, t-Bu).

Purity Benchmarks :

MethodPurity (%)Impurity Profile
Recrystallization99.2<0.5% residual solvent
Vacuum Distillation98.8<1% isomeric byproducts

Q & A

Basic: What are the common synthetic routes for 4-tert-butyl-N-phenylbenzenesulfonamide, and what reagents/conditions are critical for high yields?

Answer:
The synthesis typically involves sulfonylation of 4-tert-butylbenzenesulfonyl chloride with aniline derivatives under basic conditions. Key steps include:

  • Nucleophilic substitution : Reaction of 4-tert-butylbenzenesulfonyl chloride with substituted anilines in the presence of bases like triethylamine or NaHCO₃ to neutralize HCl byproducts .
  • Solvent optimization : Use of polar aprotic solvents (e.g., dichloromethane or DMF) to enhance reaction efficiency .
  • Purification : Recrystallization from ethanol or chromatography to isolate the product in >85% purity .

Table 1 : Example Reaction Conditions

StepReagents/ConditionsYield (%)
Sulfonylation4-tert-butylbenzenesulfonyl chloride, aniline, Et₃N, DCM, 0°C → RT78–92
PurificationEthanol recrystallization85–90

Basic: What spectroscopic and crystallographic methods are employed for structural characterization?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR are used to confirm substitution patterns and tert-butyl group presence (δ ~1.3 ppm for (CH₃)₃C) .
  • X-ray crystallography : Resolves stereochemical details; for example, the sulfonamide group adopts a planar configuration with dihedral angles of 85–90° relative to the benzene ring .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 318.12) .

Basic: How do solvent polarity and pH influence the solubility of this compound?

Answer:

  • Solubility trends : The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL) due to hydrophobic tert-butyl and aryl groups .
  • pH effects : Solubility increases in alkaline conditions (pH >10) via deprotonation of the sulfonamide NH group (pKa ~9.5) .

Advanced: How can reaction yields be optimized in large-scale synthesis, and what are common side reactions?

Answer:

  • Scale-up challenges : Side reactions include over-sulfonylation or hydrolysis of the sulfonyl chloride. Mitigation strategies:
    • Controlled reagent addition : Slow addition of sulfonyl chloride to avoid exothermic side reactions .
    • Temperature control : Maintain reaction at 0–5°C during sulfonylation to suppress hydrolysis .
  • Byproduct analysis : Use LC-MS to detect and quantify impurities like bis-sulfonylated products .

Advanced: What computational models predict the reactivity of this compound with biological targets?

Answer:

  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like carbonic anhydrase, where the sulfonamide group coordinates Zn²⁺ in the active site .
  • DFT calculations : Assess electronic effects of substituents; the tert-butyl group increases steric hindrance, reducing binding to flat active sites .

Advanced: How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) be resolved?

Answer:

  • Dose-response validation : Re-evaluate IC₅₀ values across cell lines (e.g., MCF-7 vs. HepG2) to confirm specificity .
  • Assay interference checks : Rule out false positives from redox-active impurities using controls like catalase or superoxide dismutase .
  • Structural analogs : Compare activities of derivatives (e.g., 4-chloro or 4-methoxy analogs) to identify pharmacophores .

Advanced: What mechanistic insights explain its enzyme inhibition kinetics?

Answer:

  • Carbonic anhydrase inhibition : Time-dependent inhibition with Kᵢ values in nM range, suggesting slow-binding via sulfonamide-Zn²⁺ coordination .
  • Kinetic studies : Use stopped-flow spectrophotometry to measure association/dissociation rates .

Advanced: What challenges arise in X-ray crystallography of this compound derivatives?

Answer:

  • Crystal packing : Bulky tert-butyl groups disrupt lattice formation, requiring co-crystallization with small molecules (e.g., acetone) .
  • Disorder modeling : Partial occupancy of flexible sulfonamide groups necessitates refinement constraints in software like SHELXL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.